molecular formula C7H8N2O B177300 2-Amino-4,5-dimethylfuran-3-carbonitrile CAS No. 5117-88-4

2-Amino-4,5-dimethylfuran-3-carbonitrile

Cat. No.: B177300
CAS No.: 5117-88-4
M. Wt: 136.15 g/mol
InChI Key: ACHDPRAJHGRGDC-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffolds in Organic Synthesis and Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This scaffold is not merely a structural component but an active participant in chemical and biological processes. Its inclusion in a molecule can significantly influence its properties and functions.

In organic synthesis , furans are versatile building blocks. The electron-rich nature of the furan ring makes it susceptible to a variety of electrophilic substitution reactions. ijabbr.com Furthermore, furans can participate in cycloaddition reactions, serving as dienes in the Diels-Alder reaction, which allows for the construction of complex polycyclic systems. This reactivity makes the furan scaffold a valuable starting point for synthesizing a wide range of other molecules. researchgate.net

In medicinal chemistry , the furan nucleus is a privileged scaffold found in numerous natural products and synthetic drugs. researchgate.netsemanticscholar.org The presence of the ether oxygen imparts polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic profile of a drug candidate, including solubility and bioavailability. semanticscholar.org Furan derivatives have demonstrated an extensive array of biological activities. ijabbr.comutripoli.edu.ly A slight modification in the substitution pattern on the furan ring can lead to significant changes in a compound's biological effects. researchgate.netutripoli.edu.ly

Table 2: Biological Activities of Furan Derivatives

Biological Activity Examples of Therapeutic Areas
Antibacterial & Antifungal Infectious Diseases
Antiviral HIV, Influenza, Hepatitis C Infections
Anti-inflammatory Arthritis, Pain Management
Anticancer Oncology
Cardioprotective Angina, Cardiac Arrhythmias

The adaptability of the furan ring allows it to serve as a bioisostere for other aromatic rings, like benzene, sometimes leading to improved biological activity or reduced toxicity. wisdomlib.org This has made the incorporation of a furan moiety a key strategy in modern drug discovery. utripoli.edu.lyresearchgate.net

Role of Nitrile and Amino Functional Groups in Chemical Reactivity and Biological Activity

The chemical personality of 2-Amino-4,5-dimethylfuran-3-carbonitrile is largely dictated by its amino (-NH₂) and nitrile (-C≡N) functional groups. Both are pivotal in defining the molecule's reactivity and potential as a pharmacophore.

The amino group is fundamental to the structure of countless biologically active molecules, most notably amino acids, the building blocks of proteins. chemistrytalk.orglabxchange.org Its key chemical characteristic is the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. labxchange.orgsolubilityofthings.com This allows it to participate in a wide range of chemical reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. solubilityofthings.comlibretexts.org In a biological context, the ability of the amino group to be protonated (forming R-NH₃⁺) is crucial for molecular interactions and solubility. The amino group is a powerful hydrogen bond donor and is essential for the structure and function of proteins and nucleic acids. chemistrytalk.org

Overview of Research Trends and Historical Developments in Aminofuran Chemistry

The study of aminofurans, particularly simple, unsubstituted versions, has historically been challenging due to their inherent instability. researchgate.net Much of the early research, dating back to the first half of the 20th century, focused on preparing more stable derivatives. acs.org The development of synthetic methodologies for this class of compounds has been a continuous area of research.

Historically, the synthesis of 2-aminofurans often involved the cyclization of nitriles, such as those derived from γ-keto-nitriles, or the reduction of 2-nitrofuran (B122572) precursors. researchgate.netresearchgate.net However, these methods sometimes suffered from low yields and harsh reaction conditions.

Recent research trends have shifted towards the development of more efficient, versatile, and environmentally benign synthetic strategies. Key areas of modern research include:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex, highly substituted aminofurans in a single step from simple starting materials. MCRs are highly valued for their atom economy and efficiency. nih.gov

Transition-Metal-Free Synthesis: There is a growing emphasis on developing synthetic routes that avoid the use of heavy or toxic transition metals. Recent studies have shown that elemental sulfur can promote the synthesis of 2-aminofurans from enaminones and methylene (B1212753) nitriles. researchgate.netacs.org

Catalytic Conversion of Biomass: A significant modern trend is the use of renewable resources. Researchers are exploring the catalytic conversion of chitin, an abundant biopolymer, into valuable nitrogen-containing chemicals like 3-acetamidofuran, a precursor to 3-aminofuran. researchgate.netmdpi.com

Regioselective Synthesis: Gaining precise control over the placement of substituents on the furan ring is crucial for structure-activity relationship studies in drug discovery. Modern methods focus on achieving high regioselectivity in the synthesis of polysubstituted aminofurans. nih.gov

The continued interest in aminofuran chemistry is driven by their utility as versatile synthetic intermediates and their presence in molecules with significant biological activities. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-dimethylfuran-3-carbonitrile
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InChI

InChI=1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3
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InChI Key

ACHDPRAJHGRGDC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(OC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID10302744
Record name 2-Amino-4,5-dimethyl-3-furonitrile
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Molecular Weight

136.15 g/mol
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CAS No.

5117-88-4
Record name 2-Amino-4,5-dimethylfuran-3-carbonitrile
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Record name 2-Amino-4,5-dimethyl-3-furonitrile
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Record name 2-Amino-4,5-dimethyl-3-furancarbonitrile
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Synthetic Methodologies and Strategies for 2 Amino 4,5 Dimethylfuran 3 Carbonitrile and Its Analogues

Direct Cyclization Approaches to Furan (B31954) Ring Formation

The construction of the substituted aminofuran ring system in a single synthetic operation is a highly efficient strategy. These methods often involve the reaction of acyclic precursors that undergo cyclization to form the aromatic furan ring.

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, have emerged as powerful tools in synthetic organic chemistry. researchgate.netlew.ronih.gov These reactions are highly atom-economical and often lead to complex molecular architectures in a single step. researchgate.net

A notable example is the one-pot, three-component synthesis of 2-aminofuran derivatives. researchgate.net This can involve the reaction of a ketone, an active methylene (B1212753) nitrile (such as malononitrile), and a third component that facilitates the cyclization. While specific examples for 2-amino-4,5-dimethylfuran-3-carbonitrile are not extensively detailed in the provided results, the general principles of MCRs for substituted 2-aminopyrroles and other heterocycles suggest a viable pathway. nih.govmdpi.comnih.gov For instance, the reaction of an aldehyde, an N-substituted acetophenone, and an activated methylene compound can yield highly substituted 2-aminopyrroles. nih.gov A similar strategy could be envisioned for aminofuran synthesis.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
AldehydeAmineTrimethylsilyl cyanideNaH2PO4·H2O, EtOH, r.t.α-Aminonitrile lew.ro
AldehydeN-(arylsulfonamido)-acetophenoneActivated methylene compoundAcetonitrile, then DDQPenta-substituted 2-aminopyrrole nih.gov
3-Hydroxy-4H-pyran-4-onesα-KetoaldehydesMethylene active nitriles-2-Aminofuran derivatives researchgate.net

A classic and widely used method for the synthesis of furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. wikipedia.orgnumberanalytics.comyoutube.com For the synthesis of 2-amino-3-carbonitrile substituted furans, a variation of this approach is employed. The condensation of an α-hydroxyketone with an active methylene nitrile, such as malononitrile, in the presence of a base is a common strategy.

Specifically, the synthesis of this compound can be achieved through the reaction of 3-hydroxy-2-butanone (acetoin) with malononitrile. The reaction proceeds via an initial Knoevenagel condensation, followed by intramolecular cyclization and dehydration to afford the furan ring.

Another related approach is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.org This method could also be adapted for the synthesis of substituted aminofurans.

The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, provides a conceptual parallel for aminofuran synthesis, although it yields thiophenes. wikipedia.orgresearchgate.nettandfonline.comorganic-chemistry.orgnih.gov The initial step of the Gewald reaction is a Knoevenagel condensation, which is also a key step in the furan synthesis from active methylene nitriles. wikipedia.org

The mechanism of furan ring formation in these reactions has been a subject of study. For the condensation of α-hydroxy ketones with active methylene nitriles, the reaction is believed to proceed through several key steps. The first step is a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form a stable intermediate. wikipedia.org This is followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile group, or a tautomeric equivalent. Subsequent dehydration then leads to the formation of the aromatic furan ring.

Quantum chemical studies on related systems, such as the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, have provided insights into the reaction mechanisms. acs.orgnih.gov These studies suggest that the reaction can proceed through a Michael-type addition followed by intramolecular cyclization. acs.orgnih.gov Similar mechanistic pathways, involving initial addition and subsequent ring closure, are likely operative in the synthesis of aminofurans. Investigations into the degradation of certain polymers have also shed light on intramolecular cyclization reactions involving amine and ester functionalities, which can be analogous to the ring-forming steps in furan synthesis. nih.gov

Derivatization from Precursor Molecules

An alternative to direct cyclization is the modification of a pre-existing furan ring to introduce the desired amino and nitrile functionalities. This approach is particularly useful when a suitably substituted furan precursor is readily available.

The introduction of a nitrile group onto a furan ring can be accomplished through various cyanation methods. organic-chemistry.org These methods often involve the conversion of a halide or another leaving group to a nitrile using a cyanide source. For electron-rich aromatic systems like furan, electrophilic cyanation can also be a viable strategy. organic-chemistry.org

Common cyanation reagents include copper(I) cyanide (in the Rosenmund-von Braun reaction), potassium ferrocyanide, and various non-toxic cyanide sources. organic-chemistry.org Palladium-catalyzed cyanation reactions have also been developed for aryl halides and sulfonates. organic-chemistry.org For instance, a one-pot method for preparing aromatic nitriles from electron-rich aromatics involves treatment with POCl3 and DMF, followed by molecular iodine in aqueous ammonia (B1221849). organic-chemistry.org

SubstrateReagentCatalyst/ConditionsProductReference
Electron-rich aromaticsPOCl3, DMF, I2, aq. NH3-Aromatic nitrile organic-chemistry.org
Aryl Grignard/lithium reagentsDimethylmalononitrile (DMMN)-Aryl nitrile organic-chemistry.org
Aryl halides1,4-DicyanobenzeneNi-catalyst, visible lightAryl nitrile organic-chemistry.org
Aryl carbamates/pivalatesAminoacetonitrilesNi-catalystAryl nitrile organic-chemistry.org

The introduction of an amino group onto a furan ring can be achieved through several methods. One common approach is the reduction of a nitro group, which can be introduced onto the furan ring via nitration. However, the conditions for nitration must be carefully controlled due to the sensitivity of the furan ring to strong acids.

Alternatively, amination can be accomplished through nucleophilic aromatic substitution (SNAr) if the furan ring is substituted with a suitable leaving group and activated by an electron-withdrawing group. Direct amination of furan rings is also possible using specialized reagents and catalysts. For example, furan can react with ammonia in the presence of solid acid catalysts to produce pyrrole (B145914), demonstrating the reactivity of the furan ring towards amination. wikipedia.org More advanced methods involve transition metal-catalyzed amination reactions. For example, manganese-catalyzed asymmetric transfer hydrogenation has been used for the synthesis of chiral amines from heteroatom-containing imines, which could be derived from furan precursors. acs.org

Catalytic Systems and Reaction Conditions in Aminofuran Synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the outcome of aminofuran synthesis, influencing yield, purity, and reaction time. Both organic and inorganic catalysts have been successfully employed, alongside the implementation of green chemistry principles to enhance the sustainability of these synthetic routes.

A diverse range of catalysts has been investigated for the synthesis of aminofurans and related heterocyclic compounds.

Inorganic Catalysts:

Copper-based catalysts: Copper(II) chloride (CuCl₂) has been utilized as a catalyst in the synthesis of amides from non-activated carboxylic acids and amines, a reaction that can be conceptually related to aminofuran synthesis. rsc.org In one study, CuCl₂ in dimethylformamide (DMF) facilitated the formation of the target amide with a 58% yield. rsc.org Other copper salts like CuCl, CuSO₄, and Cu(OAc)₂ have also been explored, although they showed lower efficacy in this specific application. rsc.org Copper-mediated intermolecular annulation reactions are also effective for synthesizing multisubstituted furan derivatives. organic-chemistry.org For instance, the reaction of alkyl ketones with β-nitrostyrenes in the presence of a copper catalyst provides a regioselective route to these compounds. organic-chemistry.org

Palladium and Gold Catalysts: Palladium catalysts, often in conjunction with a Lewis acid, have proven highly efficient for synthesizing a wide array of 2,5-disubstituted furans from enyne acetates. organic-chemistry.org Gold catalysts, particularly triazole-gold (TA-Au) combined with copper, enable a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org A novel gold-catalyzed asymmetric [8+4] cycloaddition has been developed for the synthesis of furan-fused bicyclic heterocycles with excellent diastereo- and enantioselectivity. rsc.org

Ruthenium-based catalysts: Ruthenium-based homogeneous catalysts have been reported for the amination of ethylene (B1197577) glycol, demonstrating their potential in forming C-N bonds, a key step in aminofuran synthesis. acs.org

Ammonium (B1175870) Chloride: In the pursuit of greener synthetic methods, ammonium chloride (NH₄Cl) has been identified as an effective and sustainable catalyst for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles. researchgate.net This method, which proceeds via a Mannich-type reaction, offers high efficiency and circumvents the need for more expensive or toxic catalysts. researchgate.net

Organic Catalysts:

Pyridine-2-carboxylic acid (P2CA): This organic catalyst has been successfully employed in the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov Acting as a dual acid-base catalyst, P2CA facilitates high yields in short reaction times under environmentally friendly conditions. nih.gov

Proline: L-proline, a naturally occurring amino acid, is a classic example of an organocatalyst used in asymmetric synthesis. youtube.com Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to catalyze reactions like the Hajos–Parrish–Eder–Sauer–Wiechert reaction with high enantioselectivity. youtube.com

Thiourea (B124793) Derivatives: Chiral thioureas are effective bifunctional organocatalysts for the enantioselective synthesis of 2-amino-3-cyano-4H-chromenes. mdpi.com They are believed to activate both the nucleophile and the electrophile, guiding the stereochemical outcome of the reaction. mdpi.com

The following table summarizes the performance of various catalysts in related heterocyclic syntheses:

CatalystSubstratesProductSolventYieldReference
CuCl₂ (10 mol%)Benzoic acid, p-bromoanilineAmideDMF58% rsc.org
Pyridine-2-carboxylic acid (15 mol%)Substituted aldehydes, malononitrile, dimedone2-amino-4H-chromene-3-carbonitrile derivativesWater-EtOH (1:1)up to 98% nih.gov
Ammonium chloride (10 mol%)Aromatic amines, aromatic aldehydes, malononitrile2-amino-4-arylquinoline-3-carbonitrilesEthanolup to 92% researchgate.net
Abietic acid-cinchona-thioureaα-naphthols, bencylidenemalonitrile derivatives4-aryl-2-amino-3-cyano-4H-chromene derivativesDiethyl etherup to 84% mdpi.com

The principles of green chemistry are increasingly being integrated into the synthesis of aminofurans and their analogs to minimize environmental impact and improve efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and simplified procedures compared to conventional heating methods. youtube.comyoutube.com This technology has been successfully applied to a variety of reactions relevant to aminofuran synthesis.

Rapid Reactions: Microwave-assisted organic synthesis can dramatically accelerate reactions, often reducing reaction times from hours to mere minutes. youtube.comnih.gov

Aminophosphonate Synthesis: The synthesis of α-aminophosphonates via the microwave-assisted Kabachnik–Fields reaction has been reported, demonstrating the utility of this technique for creating C-N and C-P bonds. nih.govmdpi.com

Solvent-Free Reactions: Microwave synthesis can be conducted in the absence of a solvent, which is a significant advantage from a green chemistry perspective. youtube.com Reactants can be mixed and irradiated directly, or impregnated on a solid support like alumina (B75360) or silica. youtube.com The Feist-Bénary furan synthesis has been successfully developed as a one-pot, solvent-free method. researchgate.net

Solvent Selection and Alternative Media:

The choice of solvent is a critical aspect of green chemistry. Utilizing benign solvents or solvent-free conditions is highly desirable.

Water as a Green Solvent: Water is considered an ideal green solvent, and its use in organic synthesis is a key goal. youtube.com The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved in a water-ethanol mixture, highlighting the feasibility of using aqueous media. nih.gov

Solvent-Free Conditions: The Feist-Bénary furan synthesis can be carried out efficiently without any base or solvent, representing a significant step towards a more sustainable process. researchgate.net

The following table highlights examples of green chemistry applications in the synthesis of related heterocyclic compounds:

Green Chemistry PrincipleReactionConditionsAdvantagesReference
Microwave IrradiationSynthesis of 3-amino-2,3-dihydrobenzofuransAcid-catalyzed, one-potRapid generation of analogues nih.gov
Microwave IrradiationKabachnik–Fields reaction for α-aminophosphonates80 °C, 10 minShort reaction time, good yields nih.gov
Solvent-FreeFeist-Bénary furan synthesisOne-pot, no baseEnvironmentally benign, simplified workup researchgate.net
Green SolventSynthesis of 2-amino-4H-chromene-3-carbonitrilesWater-EtOH (1:1), refluxHigh atom economy, low E-factor nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Furan Carbonitriles

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like substituted furan carbonitriles, as the biological activity often depends on the specific arrangement of atoms.

Regioselectivity:

Regioselectivity refers to the preferential formation of one constitutional isomer over others. In the context of furan synthesis, this often involves controlling the position of substituents on the furan ring.

Feist-Bénary Synthesis: The Feist-Bénary furan synthesis is a well-known method for producing furans with a carbonyl group at the C-3 position. researchgate.net However, under certain conditions, it can lead to the formation of isomeric furans through a competing Paal-Knorr synthesis pathway. researchgate.net Understanding and controlling the reaction conditions is therefore crucial for achieving the desired regioselectivity.

Copper-Catalyzed Annulations: Copper-catalyzed intermolecular annulation reactions have been shown to provide a regioselective route to multisubstituted furan derivatives. organic-chemistry.org For example, the reaction of aryl ketones with aromatic olefins under copper(II) catalysis yields multisubstituted furans with good regioselectivity. organic-chemistry.org

Synthesis of Benzo[b]furan-6-carbonitrile: The synthesis of specific isomers like benzo[b]furan-6-carbonitrile can be challenging. researchgate.net A multi-step strategy involving per-iodination/de-iodination coupled with Sonogashira alkynylation and copper-catalyzed heteroannulation has been developed to produce this specific regioisomer in gram quantities. researchgate.net

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over others. This is particularly important when chiral centers are present in the target molecule.

Asymmetric Catalysis: The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity. Gold-catalyzed asymmetric [8+4] cycloaddition reactions have been employed to synthesize highly functionalized furan-fused heterocycles with excellent diastereoselectivity and enantioselectivity (up to 95% ee). rsc.org

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are widely used to induce stereoselectivity. youtube.com For instance, the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives has been achieved using chiral thiourea catalysts, which are thought to operate through a bifunctional activation mode. mdpi.com

Substrate Control: The inherent stereochemistry of the starting materials can also influence the stereochemical outcome of a reaction. In the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the chirality is derived from S-2,3-O-isopropylideneglyceraldehyde, and the key step is a diastereoselective Michael addition. nih.gov

Chemical Reactivity and Transformations of 2 Amino 4,5 Dimethylfuran 3 Carbonitrile

Reactions Involving the Amino Group at the C-2 Position

The amino group at the C-2 position of the furan (B31954) ring is a key site for various chemical modifications, enabling the synthesis of a wide range of derivatives.

Acylation and Sulfonylation for Amide and Sulfonamide Derivatives

The primary amino group of 2-Amino-4,5-dimethylfuran-3-carbonitrile can readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents, respectively. These reactions lead to the formation of the corresponding N-acylated (amides) and N-sulfonylated (sulfonamides) derivatives. The reactivity of the amino group in these transformations is typical for an aromatic amine, although the electron-donating nature of the furan ring can influence its nucleophilicity.

These reactions are generally carried out in the presence of a base to neutralize the acid generated during the reaction, such as hydrogen chloride or sulfonic acid. Common acylating agents include acyl chlorides and acid anhydrides, while sulfonyl chlorides are used for sulfonylation.

Table 1: Examples of Acylation and Sulfonylation Reactions

ReagentProduct Type
Acetyl chlorideAmide
Benzoyl chlorideAmide
p-Toluenesulfonyl chlorideSulfonamide

Formation of Schiff Bases and Related Imine Derivatives

The amino group can condense with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is typically catalyzed by an acid or a base and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine. youtube.com The formation of Schiff bases introduces a new point of structural diversity and can be a crucial step in the synthesis of more complex molecules. nih.govnih.gov These imine derivatives can participate in various further reactions, such as reductions to secondary amines or cycloaddition reactions.

The reaction of this compound with various substituted benzaldehydes in the presence of a catalytic amount of acid leads to the corresponding Schiff base derivatives in good yields.

Heterocyclization Reactions Leading to Fused Pyrimidine (B1678525) Systems (e.g., furo[2,3-d]pyrimidines)

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly furo[2,3-d]pyrimidines. researchgate.netnih.gov These compounds are of considerable interest due to their diverse biological activities. The synthesis of the furo[2,3-d]pyrimidine (B11772683) core is typically achieved through the reaction of the amino-nitrile with a one-carbon synthon, which provides the remaining atoms required to form the pyrimidine ring.

A common method involves the reaction of this compound with formamide (B127407), which serves as both the reagent and the solvent. researchgate.net Upon heating, formamide provides the necessary carbon atom to bridge the amino and nitrile functionalities, leading to the formation of the 4-aminofuro[2,3-d]pyrimidine ring system. researchgate.net

Another approach involves a two-step process where the amino group is first reacted with an orthoester, such as triethyl orthoformate, to form an intermediate ethoxymethyleneamino derivative. researchgate.net This intermediate is then cyclized in the presence of a base or by thermal treatment to yield the furo[2,3-d]pyrimidine. researchgate.net Variations of this method allow for the introduction of different substituents on the pyrimidine ring by using different orthoesters.

Transformations of the Nitrile Group at the C-3 Position

The nitrile group at the C-3 position offers another avenue for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to afford either a carboxylic acid or a carboxamide. The outcome of the reaction can often be controlled by the reaction conditions. For instance, partial hydrolysis under milder conditions may yield the amide, while more vigorous conditions, such as prolonged heating with strong acid or base, will typically lead to the corresponding carboxylic acid. sigmaaldrich.com

The resulting 2-amino-4,5-dimethylfuran-3-carboxylic acid or its amide derivative are valuable intermediates for further synthetic transformations, such as esterification or the formation of other amide derivatives.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amino group (-CH2NH2) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation, or other metal hydrides. This reduction converts the cyano functionality into a primary amine, introducing a new basic center and a flexible side chain to the furan ring. The resulting 2-amino-3-(aminomethyl)-4,5-dimethylfuran is a diamine that can be used in the synthesis of various nitrogen-containing heterocyclic compounds and coordination complexes.

Table 2: Summary of Key Transformations

Starting Functional GroupReagent(s)Product Functional Group
Amino (-NH2)Acyl chloride/anhydrideAmide (-NHCOR)
Amino (-NH2)Sulfonyl chlorideSulfonamide (-NHSO2R)
Amino (-NH2)Aldehyde/KetoneImine (-N=CHR)
Amino (-NH2) & Nitrile (-CN)FormamideFused Pyrimidine
Nitrile (-CN)H3O+ / OH-Carboxylic Acid (-COOH) or Amide (-CONH2)
Nitrile (-CN)LiAlH4 / H2, catalystPrimary Amine (-CH2NH2)

Nucleophilic Additions to the Nitrile Functionality

The nitrile group (C≡N) in this compound is a key site for nucleophilic attack due to the electrophilic nature of the carbon atom. libretexts.org This reactivity allows for its conversion into various other functional groups.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. chemistrysteps.comebsco.com In acid-catalyzed hydrolysis, the nitrogen atom is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by a water molecule. chemistrysteps.com This leads to an imidic acid intermediate that tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid. ebsco.com Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon, forming an imine anion which is then protonated by water to an imidic acid and subsequently tautomerizes to an amide. libretexts.orglibretexts.org

Reduction to Amines: The nitrile group can be reduced to a primary amine (R-CH₂-NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine anion intermediate. libretexts.org A second hydride addition then occurs, leading to a dianion which, upon aqueous workup, gives the primary amine. libretexts.org

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile group to form ketones after hydrolysis. libretexts.org The nucleophilic carbon of the organometallic compound attacks the electrophilic nitrile carbon, forming an imine anion. libretexts.org This intermediate is then hydrolyzed in an aqueous workup to yield a ketone. libretexts.orglibretexts.org

Summary of Nucleophilic Additions to the Nitrile Group
ReagentIntermediateFinal ProductGeneral Conditions
H₂O / H⁺ or OH⁻Imidic acidAmide, Carboxylic AcidAqueous acid or base, heat chemistrysteps.comebsco.com
LiAlH₄Imine anionPrimary AmineAnhydrous ether solvent, followed by aqueous workup libretexts.orglibretexts.org
Grignard Reagent (R-MgX)Imine anion saltKetoneAnhydrous ether solvent, followed by aqueous workup libretexts.orglibretexts.org

Electrophilic and Nucleophilic Substitutions on the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The positions for substitution are influenced by the existing substituents. The amino group at position 2 is a strong activating group and directs electrophiles to the ortho and para positions. However, in a furan ring, the positions are numbered differently, and reactivity is generally highest at the C5 position, followed by the C2, C3, and C4 positions. Given the substitution pattern of the title compound, the reactivity of the available positions on the furan ring would need to be specifically investigated.

While detailed studies on the specific electrophilic and nucleophilic substitution reactions for this compound are not widely available in the provided search results, general principles of furan chemistry can be applied. Nucleophilic aromatic substitution on the furan ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group.

Oxidative and Reductive Transformations of the Furan Core

The furan ring is sensitive to both oxidation and reduction, which can lead to ring-opening or the formation of different heterocyclic or acyclic structures.

Oxidation: The oxidation of furans can proceed through various pathways depending on the oxidant and reaction conditions. For instance, photooxidative ring transformation of 2-aminofuran-3-carbonitriles can lead to the formation of 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org The oxidation of 2,5-dimethylfuran (B142691) with ozone has been studied as a model for the atmospheric chemistry of furans, yielding products like formaldehyde, methylglyoxal, and acetic acid. rsc.org These studies suggest that the furan ring in this compound is susceptible to oxidative cleavage.

Reduction: Catalytic hydrogenation of the furan ring typically leads to the corresponding tetrahydrofuran (B95107) derivative. This process usually requires a catalyst such as palladium, platinum, or nickel under hydrogen pressure. The specific conditions for the reduction of this compound would determine the selectivity between the reduction of the nitrile group and the furan ring.

Potential Oxidative and Reductive Transformations
TransformationReagent/ConditionPotential Product ClassReference
Oxidation (Photooxidation)Light, O₂Oxopyrrole derivatives rsc.org
Oxidation (Ozonolysis)O₃Acyclic carbonyl compounds rsc.org
Reduction (Catalytic Hydrogenation)H₂, Metal Catalyst (e.g., Pd, Pt, Ni)Tetrahydrofuran derivativeGeneral Furan Chemistry

Exploiting this compound as a Synthetic Building Block for Complex Molecules

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites allows for a variety of cyclization and condensation reactions.

For example, related 2-aminothiophenes, which are structural analogs, are used as starting materials for a wide range of thiophene-containing heterocycles and polycyclic molecules. nih.gov These compounds can undergo reactions like the Mannich-type reaction to form fused heterocyclic systems such as thieno[2,3-d]pyrimidines. nih.govacs.org It is plausible that this compound could undergo similar transformations.

Furthermore, the thermal aromatization of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles yields the corresponding 2-aminofuran-3-carbonitriles, which can then be subjected to further reactions. rsc.org This highlights the potential of furan precursors to be converted into the title compound, which can then be used in subsequent synthetic steps. The reactivity of the amino and nitrile groups allows for the construction of fused ring systems, making it a key building block in combinatorial chemistry and drug discovery.

Biological and Pharmacological Applications of 2 Amino 4,5 Dimethylfuran 3 Carbonitrile and Its Derivatives

Anticancer and Cytotoxic Potentials

Inhibition of Tyrosine Kinase Receptors (e.g., VEGFR-2)

Derivatives of the furan (B31954) scaffold are notable for their potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels. The inhibition of VEGFR-2 is a critical strategy in cancer therapy, as it can starve tumors of the blood supply needed for their growth and metastasis. researchgate.netnih.gov

Research into furan- and furopyrimidine-based derivatives has yielded compounds with significant VEGFR-2 inhibitory activity. acs.orgacs.org For instance, certain furan derivatives have demonstrated potent inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range, comparable to the established inhibitor sorafenib. acs.orgnih.gov Specifically, a series of novel furan-based compounds were synthesized and evaluated, with some showing IC50 values as low as 42.5 nM. acs.org Furo[2,3-d]pyrimidine (B11772683) derivatives also exhibited varied but promising inhibition of VEGFR-2, with the most potent in one study showing an IC50 of 57.1 nM. acs.org

The design of these inhibitors often involves creating structures that can effectively bind to the hinge region and the allosteric back pocket of the VEGFR-2 enzyme. nih.gov The strategic placement of various substituents on the furan ring system is crucial for optimizing this binding and enhancing inhibitory activity. nih.govacs.org Studies have shown that even small modifications to the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activity. researchgate.netscispace.com

Table 1: VEGFR-2 Inhibition by Furan and Furopyrimidine Derivatives

Compound ID Scaffold Type VEGFR-2 IC50 (nM) Reference
4c Furo[2,3-d]pyrimidine 57.1 acs.org
7b Furan 42.5 acs.org
7c Furan 52.5 acs.org
21e Thieno[2,3-d]pyrimidine 21 nih.gov
21b Thieno[2,3-d]pyrimidine 33.4 nih.gov
Sorafenib Standard 41.1 acs.org

Neuropharmacological Applications and Enzyme Inhibition

The furan nucleus is a key structural component in compounds targeting the central nervous system, with derivatives showing promise as inhibitors of enzymes crucial in the pathology of neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition: Selectivity and Potency against MAO-A and MAO-B

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. While specific studies on 2-amino-4,5-dimethylfuran-3-carbonitrile are limited, related benzofuran (B130515) derivatives have been identified as potent and selective MAO-B inhibitors. One study on ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives reported a compound with an IC50 value of 0.037 µM for MAO-B. nih.gov

Furthermore, a study of heterocyclic derived conjugated dienones, which included furan moieties, identified compounds with high selectivity for MAO-B. nih.gov Two compounds from this series, CD11 and CD14, demonstrated potent MAO-B inhibition with IC50 values of 0.063 µM and 0.036 µM, respectively. nih.gov These findings underscore the potential of the furan scaffold in developing selective MAO inhibitors.

Table 2: MAO-B Inhibition by Heterocyclic Derivatives

Compound ID Scaffold Type MAO-B IC50 (µM) Selectivity Index (MAO-B vs MAO-A) Reference
C14 Benzofuran derivative 0.037 Not Reported nih.gov
CD11 Heterocyclic dienone 0.063 104.44 nih.gov
CD14 Heterocyclic dienone 0.036 376.66 nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The 2-amino-3-carbonitrile furan structure is a valuable precursor for creating potent AChE inhibitors. Specifically, 2-amino-3-cyano-4,5-diarylfurans have been used as starting materials to synthesize tacrine (B349632) analogues, such as 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines, which have shown competitive and, in some cases, non-competitive inhibition of AChE. nih.gov While these derivatives were found to be less potent than tacrine, the research highlights the utility of the aminofuran scaffold in this therapeutic area. nih.gov

Dual Inhibition Strategies for Neurological Disorders

Given the complex nature of neurodegenerative diseases like Alzheimer's, a multi-target approach is often considered more effective. The development of dual inhibitors that can target both AChE and MAO is an active area of research. nih.gov While several scaffolds, such as carbamates, indans, and phenethylamines, have been successfully employed to create dual inhibitors, the exploration of furan-based dual inhibitors is an emerging field. huji.ac.ilnih.govacs.org The established activity of furan derivatives against both AChE and MAO individually suggests that the this compound scaffold could be a promising platform for designing novel dual-acting agents for the treatment of Alzheimer's disease. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

Furan derivatives are widely recognized for their anti-inflammatory and analgesic properties. researchgate.netscispace.com These compounds can exert their effects through various mechanisms, including the inhibition of inflammatory mediators. nih.gov For instance, certain furan-containing hydrazide-hydrazone derivatives have demonstrated noteworthy anti-inflammatory activity in carrageenan-induced inflammatory models. ijabbr.com

While direct studies on this compound are not extensively detailed in this context, related structures incorporating the furan ring have shown significant effects. For example, some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives containing a furan moiety were evaluated for their anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to diclofenac. nih.gov Similarly, certain amide derivatives of pyridazinone have demonstrated analgesic and anti-inflammatory activities equipotent to aspirin (B1665792) and indomethacin, respectively. nih.gov

Other Emerging Biological Activities

The versatility of the furan scaffold extends to a variety of other central nervous system activities. Furan derivatives have been investigated and have shown potential as antidepressant, anxiolytic, and anticonvulsant agents. researchgate.netscispace.comijabbr.com

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of furan-containing compounds. pharmj.org.uanih.gov For example, S-derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazole-3-thione have shown anticonvulsant effects in various seizure models. pharmj.org.ua Certain furochromone and benzofuran derivatives have also demonstrated 100% protection in the subcutaneous pentylenetetrazole-induced seizures test. nih.gov

Antidepressant and Anxiolytic Activities: The furan core is present in molecules that exhibit antidepressant and anxiolytic-like effects. ijabbr.com A study on 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor, demonstrated antidepressant activity in mice. nih.gov Additionally, a new series of pyridazin-3-one derivatives containing a benzofuran moiety exhibited a significant antidepressant profile in the forced swimming test. researchgate.net

Anti-ulcer and Anti-glaucoma Properties: Reviews of furan-containing compounds have also pointed to their potential anti-ulcer and anti-glaucoma activities, indicating a broad spectrum of possible therapeutic applications for this class of compounds. ijabbr.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR analyses aim to identify the key molecular features—known as pharmacophores—that are essential for their therapeutic effects. These studies systematically modify the parent structure and assess the resulting impact on biological activity, guiding the design of new analogs with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Detailed research into furan-containing scaffolds has revealed several key principles that are applicable to the optimization of this compound derivatives. ijabbr.com The process involves creating a variety of derivatives to test for specific biological actions, such as anticancer or antimicrobial effects, and to understand how these molecules interact with biological targets like enzymes or receptors. ijabbr.com

Key Pharmacophoric Features and General SAR Trends

The core structure of this compound presents several sites for chemical modification to explore the SAR. These include the 2-amino group, the 3-carbonitrile group, and the methyl groups at positions 4 and 5 of the furan ring.

The 2-Amino Group: The amino group is often a critical site for interaction with biological targets, typically forming hydrogen bonds. SAR studies on related heterocyclic compounds, such as 2-aminobenzophenone (B122507) derivatives, have shown that the presence and position of an amino group can be integral for potent biological activity. ncku.edu.tw Modifications often involve acylation or substitution to explore how changes in electronics and sterics affect binding.

The 3-Carbonitrile Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence significantly influences the electronic distribution of the furan ring. In many heterocyclic scaffolds, such as pyrano[2,3-d]pyrimidines, the cyano group is considered a key part of the pharmacophore that enhances the molecule's ability to penetrate bacterial cell walls. researchgate.net

Substituents on the Furan Ring (Positions 4 and 5): The methyl groups at the C4 and C5 positions contribute to the lipophilicity of the molecule. Replacing these groups with different substituents allows researchers to probe the size and nature of the target's binding pocket. For instance, in studies of other heterocyclic systems, replacing small alkyl groups with larger aryl or substituted aryl groups can lead to significant changes in activity. nih.gov

Influence of Substituents on Biological Activity

Systematic modification of a lead compound is the standard approach in SAR studies. For derivatives of this compound, this involves synthesizing analogs with varied substituents to map out the chemical space and optimize activity.

For example, SAR studies on quinoxaline-arylfuran derivatives have demonstrated that the nature of the substituent on the furan or aryl ring system is crucial for anticancer activity. nih.gov The introduction of specific groups can enhance binding to target proteins, such as STAT3, leading to increased potency. nih.gov Similarly, research on other heterocyclic structures has shown that the activity of a compound can be highly dependent on the substitution pattern of its aromatic rings. nih.gov

The table below illustrates a hypothetical SAR study on a generic furan core, demonstrating how different substituents might affect antimicrobial activity, a common application for this class of compounds.

Table 1: Illustrative SAR of Hypothetical 2-Aminofuran Derivatives against E. coli

Compound IDR1 (at C4)R2 (at C5)R3 (at 2-amino)MIC (µg/mL)
A-1 -CH₃-CH₃-H64
A-2 -H-H-H128
A-3 -CH₃-CH₃-COCH₃>256
A-4 -C₂H₅-C₂H₅-H32
A-5 -Phenyl-CH₃-H16
A-6 -Phenyl-Phenyl-H8

Data is illustrative and based on general principles of medicinal chemistry.

The presence of methyl groups (A-1) appears beneficial for activity compared to the unsubstituted analog (A-2).

Acylation of the 2-amino group (A-3) leads to a significant loss of activity, suggesting a free amino group is crucial for interaction with the target.

Increasing the alkyl chain length from methyl to ethyl (A-4) may improve activity.

Introducing a larger, lipophilic phenyl group at C4 (A-5) enhances potency, with a second phenyl group at C5 (A-6) providing a further significant boost.

Bioisosteric Replacement and Scaffold Hopping

To optimize the biological profile of lead compounds, medicinal chemists often employ strategies like bioisosteric replacement and scaffold hopping. nih.gov Bioisosterism involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's activity or pharmacokinetic properties. For example, the nitrile group (-CN) could potentially be replaced by other groups like a carboxamide (-CONH₂) or a tetrazole ring to explore different interactions.

Scaffold hopping involves replacing the central furan ring with a different heterocyclic system to discover novel chemical series with potentially improved properties. nih.gov For instance, a furan ring might be replaced with a thiophene (B33073), pyrrole (B145914), or pyridine (B92270) to assess how the change in heteroatom and ring electronics affects the desired biological activity. ijabbr.com

The table below shows how modifying the core scaffold or key functional groups can impact a biological endpoint, such as enzyme inhibition.

Table 2: Bioisosteric Replacement and Scaffold Hopping Effects on Kinase Inhibition

Compound IDScaffoldR (at C3)% Inhibition at 10 µM
B-1 Furan-CN55%
B-2 Furan-CONH₂42%
B-3 Furan-COOH15%
B-4 Thiophene-CN65%
B-5 Pyrrole-CN58%

Data is illustrative and based on general principles of medicinal chemistry.

These hypothetical results suggest that:

The nitrile group (B-1) is a more effective functional group for inhibition than a carboxamide (B-2) or a carboxylic acid (B-3) at this position.

Replacing the furan scaffold with a thiophene ring (B-4) results in a modest increase in activity, indicating it is a favorable scaffold hop. The pyrrole scaffold (B-5) offers comparable activity.

Through meticulous SAR studies, researchers can build a comprehensive understanding of the molecular requirements for the biological activity of this compound derivatives, paving the way for the development of novel and more effective therapeutic agents.

Computational and Theoretical Studies on 2 Amino 4,5 Dimethylfuran 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. For 2-Amino-4,5-dimethylfuran-3-carbonitrile, such studies can provide a fundamental understanding of its stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations can map the electron density distribution, revealing electronegative and electropositive regions within the this compound molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. malayajournal.orgsphinxsai.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. malayajournal.org

For this compound, the HOMO is expected to be localized on the electron-rich amino group and the furan (B31954) ring, which are the likely sites for electrophilic attack. The LUMO would likely be distributed over the electron-withdrawing nitrile group, indicating the site for nucleophilic attack. sphinxsai.com A Molecular Electrostatic Potential (MEP) map can visually represent these reactive sites, with red areas indicating negative potential (nucleophilic centers) and blue areas indicating positive potential (electrophilic centers). malayajournal.orgbhu.ac.in

Table 1: Key Electronic Properties Determined by Quantum Chemical Calculations

Property Description Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. A primary indicator of chemical reactivity and kinetic stability.

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies sites for electrophilic and nucleophilic attack. |

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum. These theoretical frequencies, when compared with experimental data, allow for a detailed assignment of the vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., C≡N, N-H, C-O). researchgate.net

Similarly, methods like the Gauge-Invariant Atomic Orbital (GIAO) can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing the computed NMR spectra with experimental results helps in the definitive structural elucidation of the compound. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic (UV-Vis) absorption spectrum by calculating the energies of electronic transitions between molecular orbitals. materialsciencejournal.org These predictions can explain the observed color and electronic behavior of the compound. materialsciencejournal.org

A significant application of quantum chemical calculations is in the study of reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map the entire reaction pathway. rsc.org This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.govresearchgate.net

The energy of the transition state determines the activation energy of a reaction, which is the primary factor controlling the reaction rate. By calculating these energies, chemists can understand why a particular reaction pathway is favored over another and predict how changes in the molecular structure might affect the reaction outcome. acs.org For instance, the aromatization of a related dihydrofuran compound or its ring transformation can be modeled to understand the energetic barriers and the most probable sequence of bond-breaking and bond-forming events. rsc.org

Molecular Modeling and Simulation Techniques

While quantum chemistry focuses on the electronic details of a molecule, molecular modeling and simulation techniques are used to study its behavior on a larger scale, particularly its interactions with other molecules and its dynamic properties over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. researchgate.net Given that many furan and aminonitrile derivatives exhibit biological activity, molecular docking could be employed to investigate the potential of this compound as a ligand for various biological targets.

The process involves placing the 3D structure of the compound into the active site of a target protein. A scoring function then evaluates thousands of possible binding poses, estimating the binding affinity for each. nih.gov A high docking score suggests a strong, stable interaction. This method can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. researchgate.net Such studies are crucial in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from molecular docking. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational flexibility, showing how the molecule changes its shape in different environments (e.g., in solution).

When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the binding pose over a period of nanoseconds or longer. nih.gov These simulations reveal how the ligand and protein adjust to each other upon binding and can provide a more accurate estimation of the binding free energy. This detailed understanding of the binding dynamics is invaluable for designing more potent and selective inhibitors. acs.orgnih.gov

Table 2: List of Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 5117-88-4 C₇H₈N₂O
2-Amino-4,5-dihydrofuran-3,4-dicarbonitrile Not specified Not specified
2,5-Dihydro-5-hydroxy-2-oxopyrrole-3-carbonitrile Not specified Not specified
Tetrahydro-2-oxofuran-3,4-dicarbonitrile Not specified Not specified
2,5-Dihydro-2-oxofuran-3-carbonitrile Not specified Not specified
3,3a-Dihydrofuro[3,4-c]pyrrole-1,4,6-trione Not specified Not specified
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4651-91-6 C₉H₁₀N₂S
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile 52505-57-4 C₁₀H₉N₃S
2-Amino-4,6-diphenylpyridine-3-carbonitrile 4604-06-2 C₁₈H₁₃N₃

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

The development of predictive QSAR models for compounds analogous to this compound involves the statistical analysis of molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others. For instance, in studies on substituted 2-aminopyridine (B139424) derivatives, QSAR models have been developed to predict their inhibitory activity against specific enzymes. nih.gov A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the generated model is rigorously assessed using internal and external validation techniques. nih.gov

For a hypothetical series of this compound derivatives, a QSAR study might explore how different substituents on the furan ring or the amino group affect a specific biological activity, such as kinase inhibition or antimicrobial effects. The resulting model could be represented by an equation similar to the following hypothetical example:

pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) + β₃(Steric_Descriptor) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor), and Steric_Descriptor quantifies the bulkiness of a substituent. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the biological activity.

Table 1: Illustrative Data for a Hypothetical QSAR Study of this compound Analogs

Compound IDSubstituent (R)Experimental pIC₅₀Predicted pIC₅₀Lipophilicity (logP)Electronic Descriptor (HOMO)
1 H5.25.11.5-0.23
2 CH₃5.85.72.0-0.21
3 Cl6.16.22.2-0.28
4 OCH₃5.55.41.4-0.19
5 NO₂4.94.81.3-0.35

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore modeling is another powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. nih.govdovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.com

The process of pharmacophore modeling can be ligand-based, where a model is derived from a set of active molecules, or structure-based, where the model is developed from the binding site of a biological target. nih.gov For the this compound scaffold, a pharmacophore model would highlight the key interaction points necessary for binding to a target receptor.

Based on the structure of this compound, the key pharmacophoric features are likely to include:

Hydrogen Bond Donor: The primary amino group (-NH₂).

Hydrogen Bond Acceptor: The nitrile group (-C≡N) and the oxygen atom in the furan ring.

Hydrophobic Features: The methyl groups on the furan ring.

A pharmacophore model for a hypothetical target could be generated based on a set of active analogs. This model would then serve as a 3D query for virtual screening of compound libraries to identify new molecules with the desired features, or to guide the design of novel derivatives of this compound with enhanced activity and selectivity.

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural MoietyPotential Interaction
Hydrogen Bond Donor (HBD)2-Amino groupInteraction with negatively charged or electronegative atoms in the receptor binding site.
Hydrogen Bond Acceptor (HBA)3-Carbonitrile groupInteraction with hydrogen bond donor groups in the receptor.
Hydrogen Bond Acceptor (HBA)Furan oxygenPotential interaction with hydrogen bond donors in the receptor.
Hydrophobic (HY)4,5-Dimethyl groupsVan der Waals interactions within hydrophobic pockets of the receptor.

The insights gained from QSAR and pharmacophore modeling studies on related heterocyclic systems are invaluable for directing the rational design of novel and more potent analogs based on the this compound scaffold. These computational approaches help in understanding the structure-activity relationships and in identifying the key molecular features that govern biological efficacy and selectivity, ultimately accelerating the journey from a chemical compound to a potential therapeutic agent. nih.gov

Future Directions and Advanced Research Frontiers

Development of Novel and Efficient Catalytic Synthetic Routes

One promising approach involves the use of copper-catalyzed reactions. For instance, an innovative, traceless route for the synthesis of amides, a related class of compounds, utilizes isothiocyanates as amine-activating coupling agents. rsc.org This method involves a copper-catalyzed desulfurization to generate reactive carbodiimides in situ, which then rapidly react with unactivated acids to form amides. rsc.org The optimization of such catalytic systems, including the choice of catalyst, base, and solvent, is crucial for maximizing product yield and selectivity. rsc.org For example, studies have shown that copper(II) chloride (CuCl2) can be an effective catalyst in these transformations. rsc.org

Furthermore, the development of heterogeneous catalysts is a key focus. mdpi.com These catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and reusability, contributing to more sustainable and cost-effective synthetic processes. The exploration of various catalytic systems, including both homogeneous and heterogeneous options, is essential for the continued advancement of furan (B31954) chemistry. mdpi.com The use of microwave-assisted synthesis has also been shown to significantly reduce reaction times for related heterocyclic compounds from hours to minutes while maintaining high yields. mdpi.com

Exploration of Bio-Derived Precursors for Sustainable Synthesis

The shift towards a bio-based economy has spurred research into the use of renewable resources for chemical synthesis. Lignocellulosic biomass, a plentiful and non-food-based feedstock, is a promising source for producing furan compounds. mdpi.comresearchgate.net Fructose, which can be derived from cellulose, is a key building block that can be catalytically converted to 2,5-dimethylfuran (B142691) (DMF), a related and important biofuel. researchgate.netwikipedia.org

The catalytic transformation of carbohydrates from waste materials into furan-based compounds is seen as an attractive solution to both energy and environmental challenges. researchgate.net Research is ongoing to develop efficient catalysts for the conversion of biomass-derived platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into a variety of valuable furan derivatives. mdpi.com The synthesis of furan-based diamines from bio-derived materials like t-butoxycarbonylglycine and 2,5-furandimethanol (B16202) for the production of bio-based polyimides further highlights the potential of this approach. mdpi.com The development of these sustainable pathways is critical for reducing our reliance on fossil fuels and for creating greener chemical manufacturing processes. polimi.it

Targeted Drug Design and Discovery Leveraging Computational Approaches

The structural features of 2-amino-4,5-dimethylfuran-3-carbonitrile make it an attractive scaffold for the design of new therapeutic agents. Computational methods, such as virtual screening and molecular docking, are powerful tools in modern drug discovery. nih.gov These approaches can predict how a molecule might interact with a specific biological target, allowing for the rational design of more potent and selective drug candidates. nih.govnih.gov

By creating virtual libraries of derivatives of this compound and simulating their binding to various protein targets, researchers can prioritize the synthesis of compounds with the highest predicted activity. This in silico approach can significantly accelerate the drug discovery process and reduce the costs associated with traditional high-throughput screening. For instance, free energy perturbation simulations have been used to interpret structure-activity relationships and guide the design of selective A1 adenosine (B11128) receptor antagonists based on a 2-amino-4,6-diarylpyrimidine-5-carbonitrile scaffold. nih.gov

Investigation of New Biological Targets and Disease Areas

The 2-aminofuran-3-carbonitrile (B147697) core is a versatile pharmacophore that has the potential to interact with a wide range of biological targets. While the specific biological activities of this compound are still under exploration, related aminonitrile and furan-containing structures have shown promise in various therapeutic areas. For example, derivatives of 2-aminothiophene, a structurally similar scaffold, have demonstrated a broad spectrum of biological properties, including activity against viruses, bacteria, and as modulators of various receptors. nih.gov

Future research will likely focus on screening this compound and its derivatives against a diverse panel of biological targets to identify new therapeutic opportunities. This could include targets involved in cancer, infectious diseases, inflammation, and neurological disorders. mdpi.commdpi.com The phenomenon of target-mediated drug disposition (TMDD), where a drug binds with high affinity to its pharmacological target, is also an important consideration in the development of potent small-molecule drugs and could be relevant for derivatives of this compound. nih.gov

Combinatorial Chemistry and High-Throughput Screening for Derivative Libraries

To efficiently explore the therapeutic potential of the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are invaluable techniques. nih.gov Combinatorial chemistry allows for the rapid synthesis of large and diverse libraries of related compounds by systematically combining different chemical building blocks. nih.govfiu.edu

These libraries can then be subjected to HTS, where thousands of compounds are automatically tested for their activity against a specific biological target. nih.gov This approach enables the rapid identification of "hit" compounds with promising activity, which can then be further optimized to develop "lead" compounds for preclinical and clinical development. nih.gov The generation of both focused and diverse chemical libraries is a key strategy in modern drug discovery. nih.gov

Below is a table summarizing the potential research directions and the key methodologies involved:

Research DirectionKey MethodologiesRationale
Novel Catalytic Synthesis Homogeneous and heterogeneous catalysis, mdpi.com Microwave-assisted synthesis, mdpi.com Reaction optimization rsc.orgTo improve reaction efficiency, yield, and sustainability.
Sustainable Synthesis Utilization of biomass-derived precursors (e.g., fructose, HMF), mdpi.comresearchgate.net Biocatalytic synthesis researchgate.netTo reduce reliance on fossil fuels and create greener chemical processes.
Targeted Drug Design Virtual screening, nih.gov Molecular docking, nih.gov Computational modelingTo rationally design potent and selective drug candidates, accelerating the discovery process.
New Biological Targets High-throughput screening against diverse biological targets, nih.gov Investigation of new disease areas mdpi.comTo uncover novel therapeutic applications for this chemical scaffold.
Combinatorial Chemistry Synthesis of diverse derivative libraries, nih.govnih.gov High-throughput screening nih.govTo efficiently explore the structure-activity relationship and identify lead compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4,5-dimethylfuran-3-carbonitrile, and how can reaction yields be improved?

The compound is synthesized via modified condensation reactions using monosubstituted malonic acid diesters and guanidine in sodium ethoxide. Optimized protocols involve the Vilsmeier–Haack–Arnold reagent for high-yield conversions, followed by deprotection steps to remove (dimethylamino)methylene groups. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

The compound poses risks of skin/eye irritation and respiratory toxicity. Researchers must wear nitrile gloves, lab coats, and ANSI-approved goggles. Work should be conducted in a fume hood with local exhaust ventilation. Spills require immediate containment using inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Storage should be in airtight containers away from oxidizers and ignition sources .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

  • FT-IR : Confirms nitrile (C≡N) stretches near 2200 cm⁻¹ and amine (N-H) bands at 3300–3500 cm⁻¹.
  • ¹H/¹³C NMR : Identifies methyl groups (δ 1.8–2.1 ppm for CH₃) and furan ring protons (δ 6.0–7.5 ppm).
  • X-ray diffraction : Resolves structural ambiguities, such as bond angles and crystallographic disorder. For example, single-crystal studies reveal a mean C–C bond length of 1.46 Å in the furan ring .

Advanced Research Questions

Q. How does this compound participate in heterocyclic ring-forming reactions, and what mechanistic insights explain its reactivity?

The compound acts as a 1,4-binucleophile in cyclization reactions. For instance, with 2-isothiocyanatoacetate, the acetate chain participates in intramolecular cyclization, forming 8,9-dimethyl-5-thioxo-5,6-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one. Density functional theory (DFT) calculations suggest that the electron-withdrawing nitrile group activates the furan ring for nucleophilic attack, while steric effects from methyl groups influence regioselectivity .

Q. How can researchers assess the biological activity of derivatives of this compound, and what experimental models are appropriate?

Pilot screening in mouse peritoneal macrophages using nitric oxide (NO) inhibition assays is a validated approach. For example, 2-amino-4,6-dichloropyrimidine analogs derived from this compound show IC₅₀ values of 2–36 μM, indicating potent immune-modulatory effects. Cell viability assays (e.g., MTT or resazurin-based) must accompany activity tests to rule out cytotoxicity. Dose-response curves should be plotted using ≥3 independent replicates .

Q. How should contradictory data on biological activity between structurally similar derivatives be analyzed?

Discrepancies may arise from subtle differences in substituent electronic effects or solubility. For example, 2-amino-4,6-dichloropyrimidines inhibit NO production, while dihydroxy analogs are inactive. Researchers should:

  • Compare logP values (hydrophobicity) via HPLC.
  • Perform molecular docking to assess target binding affinity.
  • Validate findings using orthogonal assays (e.g., ELISA for cytokine profiling) .

Q. What strategies enable the synthesis of complex heterocyclic systems using this compound as a building block?

The compound’s amino and nitrile groups enable multicomponent reactions. For example:

  • Stepwise cyclocondensation : React with isothiocyanates to form imidazo-pyrimidine hybrids.
  • One-pot reactions : Combine with aldehydes and active methylenes under microwave irradiation to synthesize pyranopyridine derivatives. Reaction monitoring via TLC or in-situ FT-IR is critical to track intermediate formation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.